molecular formula C34H56N2O10 B1212453 Metoprolol succinate CAS No. 98418-47-4

Metoprolol succinate

Cat. No. B1212453
CAS RN: 98418-47-4
M. Wt: 652.8 g/mol
InChI Key: RGHAZVBIOOEVQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Metoprolol succinate synthesis involves several key steps, starting from 4-(2-methoxyethyl)phenol, followed by an etherification reaction with epichlorohydrin, ammonification with isopropylamine, and finally reacting with succinic acid to obtain metoprolol succinate. This method has been highlighted for its simplicity, environmental friendliness, and high yield, making it suitable for industrial green production (Ku, 2014).

Molecular Structure Analysis

A new polymorphic form of metoprolol succinate, termed Form II, was discovered and characterized by its crystal structure using X-ray diffraction, thermoanalysis, and infrared spectroscopy. This form exhibited a specific diffraction pattern, lower melting temperature, and weaker hydrogen bond effect compared to the previously known Form I, indicating significant differences in thermal properties and solubility between the two forms (Zhou et al., 2017).

Chemical Reactions and Properties

Metoprolol succinate's chemical reactions and properties have been studied extensively, focusing on its synthesis process and the control of impurities. The synthetic routes for four impurities were designed, and their structures were confirmed, highlighting the importance of reaction conditions in optimizing the impurity content below 0.1% in the final product (Jun, 2012).

Physical Properties Analysis

Investigations into the physical properties of metoprolol succinate, such as density, viscosity, and refractive index, provide insights into its molecular interactions in aqueous solutions. These studies, conducted at various concentrations and temperatures, contribute to understanding the drug's physicochemical behavior and interaction mechanisms (Deosarkar & Kalyankar, 2013).

Chemical Properties Analysis

The solubility of metoprolol succinate in various organic solvents was measured, revealing an increase with temperature and differences in solubility among solvents. This study also involved thermodynamic modeling and a hydrogen bonding study, providing a deeper understanding of the solubility behavior and interactions of metoprolol succinate at the molecular level (Shen, Liang, & Lei, 2018).

Scientific Research Applications

1. Cardiovascular Disease Management

Metoprolol succinate, a beta(1)-adrenergic antagonist, is widely recognized for its effectiveness in managing cardiovascular diseases such as hypertension and heart failure. A notable study by Goldstein et al. (1999) highlighted its role in improving left ventricular ejection fraction in heart failure patients, indicating its significant impact on cardiac function. This study also observed a decrease in ventricular ectopic beats during therapy with metoprolol succinate (Goldstein et al., 1999).

2. Hypertension in Pediatric Patients

Research by Batisky et al. (2007) explored the efficacy and safety of extended-release metoprolol succinate in managing hypertension in children aged 6 to 16 years. The study found that metoprolol significantly reduced systolic and diastolic blood pressure at certain dosages, highlighting its potential as an effective treatment for pediatric hypertension (Batisky et al., 2007).

3. Combination Therapies

The combination of metoprolol succinate with other drugs, such as diuretics, for hypertension treatment is an area of ongoing research. A study by Papadopoulos and Papademetriou (2009) reviewed the pharmacokinetic and pharmacodynamic properties of metoprolol succinate, particularly in combination with diuretics, for hypertension management. This combination approach offers a more comprehensive treatment strategy for hypertension (Papadopoulos & Papademetriou, 2009).

4. Metabolomic Profiling

In a 2020 study, Brocker et al. utilized metabolomic profiling to investigate the effects of metoprolol succinate treatment for hypertension. The study provided insights into the metabolites associated with metoprolol effectiveness, revealing its impact on the microbiome-derived metabolites (Brocker et al., 2020).

5. Hemodynamic Effects

A study conducted by Kukin et al. (2000) compared the hemodynamic effects of metoprolol succinate with metoprolol tartrate in congestive heart failure patients. The results indicated that both forms of metoprolol produced similar beneficial effects on cardiac function, offering valuable insights into the drug’s hemodynamic properties (Kukin et al., 2000).

Safety And Hazards

Metoprolol succinate may cause changes in blood sugar levels. Also, this medicine may cover up the symptoms of low blood sugar (including fast heartbeat) and increase the risk for serious or prolonged hypoglycemia (low blood sugar) . Some conditions may become worse when the medicine is stopped suddenly, which can be dangerous . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

If angina markedly worsens or acute coronary insufficiency develops, metoprolol succinate extended-release tablet administration should be reinstated promptly, at least temporarily, and other measures appropriate for the management of unstable angina should be taken . If treatment is to be discontinued, reduce the dosage gradually over a period of 1 to 2 weeks .

properties

IUPAC Name

butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHAZVBIOOEVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048726
Record name Metoprolol succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metoprolol succinate

CAS RN

98418-47-4
Record name Metoprolol succinate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoprolol succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOPROLOL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,700
Citations
POISE Study Group - The Lancet, 2008 - Elsevier
… β-blocker therapy, we undertook the PeriOperative ISchemic Evaluation (POISE) trial, a randomised controlled trial comparing the effect of extended-release metoprolol succinate with …
Number of citations: 495 www.sciencedirect.com
MN Kulkarni, RV Kshirsagar… - International journal of …, 2009 - researchgate.net
… N HCL indicates linearity for metoprolol succinate in all three … for metoprolol succinate, %RSD was found to be less than 1. … µg/ml for detection of Metoprolol succinate in water, 2.97 µg/…
Number of citations: 56 www.researchgate.net
J Wikstrand, B Andersson, MJ Kendall… - Journal of …, 2003 - journals.lww.com
… ) metoprolol succinate is a controlled-release formulation designed to deliver metoprolol succinate at … Once-daily dosing of ER metoprolol succinate 12.5–200 mg produces even plasma …
Number of citations: 62 journals.lww.com
B Pasternak, H Svanström, M Melbye… - JAMA internal …, 2014 - jamanetwork.com
… To investigate whether carvedilol use is associated with improved survival compared with metoprolol succinate use, we conducted an observational study of real-world patients with HF …
Number of citations: 49 jamanetwork.com
DP Papadopoulos, V Papademetriou - Angiology, 2009 - journals.sagepub.com
… In conclusion, metoprolol succinate was more effective in sustaining the 24-hour and early morning BP reductions compared with atenolol in a small group of hypertensive patients also …
Number of citations: 20 journals.sagepub.com
KS Heffernan, R Suryadevara… - Clinical …, 2011 - Wiley Online Library
… Given intrinsic pharmacokinetic and pharmacodynamic differences between these agents, we hypothesized that atenolol and metoprolol succinate would have disparate effects on …
Number of citations: 24 onlinelibrary.wiley.com
HJ Tangeman, JH Patterson - Annals of Pharmacotherapy, 2003 - journals.sagepub.com
… the efficacy of ER metoprolol succinate in the treatment of … , demonstrated that ER metoprolol succinate reduced the relative … ER metoprolol succinate was generally well tolerated, with a …
Number of citations: 20 journals.sagepub.com
AK Sarkar, D Ghosh, A Das, PS Selvan… - … of Chromatography B, 2008 - Elsevier
A simple, sensitive and specific liquid chromatography–tandem mass spectrometry method was developed and validated for quantification of metoprolol succinate (MPS) and …
Number of citations: 118 www.sciencedirect.com
VG Dongre, SB Shah, PP Karmuse, M Phadke… - … of pharmaceutical and …, 2008 - Elsevier
A simple, precise, specific and accurate reverse phase HPLC method has been developed for the simultaneous determination of metoprolol succinate (MS) and amlodipine besylate (AB…
Number of citations: 170 www.sciencedirect.com
P Ptaszynski, K Kaczmarek, J Ruta, T Klingenheben… - Europace, 2013 - academic.oup.com
… —we have chosen metoprolol succinate as the first therapy … The dosage of metoprolol succinate in patients with IST has … established maximal dose of metoprolol succinate in our study …
Number of citations: 120 academic.oup.com

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